molecular formula C25H24N2O4S B2402349 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine CAS No. 895643-07-9

3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine

Cat. No.: B2402349
CAS No.: 895643-07-9
M. Wt: 448.54
InChI Key: ITJJEUIKKOVQTD-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with benzenesulfonyl, ethoxy, and ethoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Safety and Hazards

Information on the safety and hazards of this compound is not available in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the benzenesulfonyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzenesulfonyl and ethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-3-30-19-12-10-18(11-13-19)27-25-22-16-20(31-4-2)14-15-23(22)26-17-24(25)32(28,29)21-8-6-5-7-9-21/h5-17H,3-4H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJJEUIKKOVQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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